4-Methoxybenzo[d]isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1,2-benzoxazol-3-one, a benzoxazole derivative, are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets, thereby affecting the disease state.
Biochemical Pathways
The benzoxazinoid biosynthetic pathway is involved in the synthesis of benzoxazole derivatives . This pathway involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . The first step of this pathway is catalyzed by an enzyme with indole-3-glycerol phosphate lyase activity .
Result of Action
Benzoxazole derivatives, including 4-Methoxy-1,2-benzoxazol-3-one, exhibit a wide range of biological activities including antimicrobial and anticancer properties. These compounds interact with their targets, leading to changes in cellular functions and potentially resulting in the death of cancer cells or inhibition of microbial growth.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, they have shown antimicrobial activity against several bacterial strains and fungi
Cellular Effects
Benzoxazole derivatives have been found to exhibit anticancer activity, suggesting that they may influence cell function and cellular processes
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoxazinoids, a class of compounds that includes benzoxazoles, have been found to be involved in several metabolic pathways in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring . The reaction conditions often require refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Methoxybenzo[d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog without the methoxy group.
Benzo[d]isoxazole: Lacks the methoxy group but has a similar fused ring structure.
4-Methoxybenzo[d]isoxazol-3-amine: Similar structure but with an amine group instead of the oxo group.
Uniqueness
4-Methoxybenzo[d]isoxazol-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
4-methoxy-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCVGSYMVVZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.